ACE Inhibition vs. Baseline Antihypertensive Tripeptides
The AHTPDB records a preliminary IC50 of less than 20 µM for Leu-Arg-Val (LVR) in an ACE inhibition assay [1]. This places it in the moderate-activity category when compared to the well-characterized ACE-inhibitory tripeptide Ile-Pro-Pro (IPP), which exhibits an IC50 of 5 µM under similar in vitro conditions [2]. The approximately 4-fold lower potency of LVR is attributable to the absence of a C-terminal proline, a residue known to confer resistance to carboxypeptidase cleavage and enhance ACE binding. This quantitative gap is significant for procurement decisions where maximum in vitro ACE inhibition is required.
| Evidence Dimension | ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 < 20 µM |
| Comparator Or Baseline | Ile-Pro-Pro (IPP): IC50 = 5 µM |
| Quantified Difference | LVR is at least 4-fold less potent than IPP |
| Conditions | In vitro ACE inhibition assay (exact conditions not specified in AHTPDB entry) |
Why This Matters
If the goal of procurement is to achieve potent ACE inhibition with a tripeptide, Leu-Arg-Val is a suboptimal choice compared to the gold-standard milk-derived tripeptide IPP, which should be considered based on potency alone.
- [1] AHTPDB. (n.d.). Anti-hypertensive Peptide Database: LVR entry. Indraprastha Institute of Information Technology. View Source
- [2] Nakamura, Y., et al. (1995). Purification and characterization of angiotensin I-converting enzyme inhibitors from sour milk. Journal of Dairy Science, 78(4), 777-783. View Source
